molecular formula C10H8BrN B1372690 5-Bromo-6-methylisoquinoline CAS No. 1146298-61-4

5-Bromo-6-methylisoquinoline

Cat. No.: B1372690
CAS No.: 1146298-61-4
M. Wt: 222.08 g/mol
InChI Key: CAZBCNFFPBHCRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-6-methylisoquinoline: is an organic compound with the molecular formula C10H8BrN . It belongs to the class of isoquinolines, which are aromatic polycyclic compounds containing a benzene ring fused to a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-6-methylisoquinoline typically involves the bromination of 6-methylisoquinoline. One common method includes the use of N-Bromosuccinimide as the brominating agent. The reaction is carried out under controlled conditions, often at low temperatures to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-6-methylisoquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The compound can be reduced to form 6-methylisoquinoline.

Common Reagents and Conditions:

    N-Bromosuccinimide: for bromination.

    Sodium borohydride: for reduction reactions.

    Potassium permanganate: for oxidation reactions.

Major Products Formed:

    6-Methylisoquinoline: (reduction product).

    This compound derivatives: (substitution products).

    Carboxylic acids or aldehydes: (oxidation products).

Scientific Research Applications

5-Bromo-6-methylisoquinoline has several applications in scientific research:

Comparison with Similar Compounds

  • 6-Methylisoquinoline
  • 5-Bromoisoquinoline
  • 6-Bromoisoquinoline

Comparison: 5-Bromo-6-methylisoquinoline is unique due to the presence of both a bromine atom and a methyl group on the isoquinoline ring. This combination of substituents can influence its reactivity and interactions with other molecules, making it distinct from other similar compounds .

Properties

IUPAC Name

5-bromo-6-methylisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN/c1-7-2-3-8-6-12-5-4-9(8)10(7)11/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAZBCNFFPBHCRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C=NC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60653793
Record name 5-Bromo-6-methylisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60653793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1146298-61-4
Record name 5-Bromo-6-methylisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60653793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-6-methylisoquinoline
Reactant of Route 2
Reactant of Route 2
5-Bromo-6-methylisoquinoline
Reactant of Route 3
Reactant of Route 3
5-Bromo-6-methylisoquinoline
Reactant of Route 4
5-Bromo-6-methylisoquinoline
Reactant of Route 5
Reactant of Route 5
5-Bromo-6-methylisoquinoline
Reactant of Route 6
5-Bromo-6-methylisoquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.